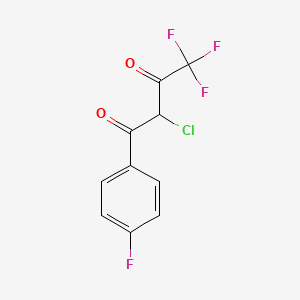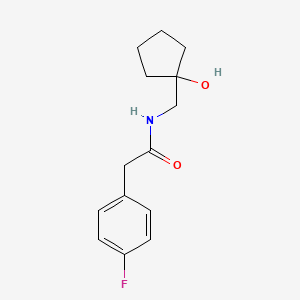
2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione, also known as EF24, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential anticancer properties. EF24 belongs to the class of curcumin analogs, which are synthetic compounds derived from the natural polyphenol curcumin found in turmeric.
Wirkmechanismus
2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione has been shown to inhibit the activity of NF-κB by blocking the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB. This leads to the inhibition of the transcription of genes involved in inflammation and cancer progression, such as COX-2, MMP-9, and VEGF.
Biochemical and Physiological Effects:
2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione has been shown to have antioxidant, anti-inflammatory, and antiproliferative effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione in lab experiments is its high potency and specificity for cancer cells. 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its potential use in cancer therapy. Future research could focus on optimizing the synthesis and formulation of 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione to improve its pharmacokinetic properties and increase its efficacy in vivo. Additionally, further studies could investigate the potential use of 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione in combination with other anticancer agents to enhance its therapeutic effects.
Synthesemethoden
2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione can be synthesized through a multistep process involving the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of acetic anhydride and piperidine to form 4-fluoro-phenyl-malonate. This intermediate is then reacted with chlorotrifluoroacetone in the presence of sodium hydride to form 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione exerts its anticancer effects through multiple pathways, including the inhibition of NF-κB signaling, which is a key regulator of inflammation and cancer progression.
Eigenschaften
IUPAC Name |
2-chloro-4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF4O2/c11-7(9(17)10(13,14)15)8(16)5-1-3-6(12)4-2-5/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEDPIVSWGNNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C(=O)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[1-(2-methylprop-2-en-1-yl)piperidin-4-yl]carbamate](/img/structure/B2584138.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-fluorocyclopentan-1-amine](/img/structure/B2584143.png)


![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2584147.png)
![N-(2-ethoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2584148.png)
![2-[(2-fluorobenzyl)thio]-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2584149.png)
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2584153.png)


![2-Chloro-6-ethyl-N-[3-(2-methylimidazol-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2584156.png)

